Cas no 356776-32-4 (2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide)

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a synthetic benzimidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzimidazole core substituted with a methoxy group at the 6-position and a sulfanylacetamide linkage to a 4-nitrophenyl moiety. This structural configuration may confer biological activity, particularly in targeting enzymes or receptors where benzimidazole scaffolds are known to interact. The presence of the nitro group enhances electron-withdrawing properties, potentially improving binding affinity or reactivity. Its well-defined molecular structure allows for precise modification, making it a valuable intermediate in drug discovery and biochemical studies. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure purity and consistency.
2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide structure
356776-32-4 structure
商品名:2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
CAS番号:356776-32-4
MF:C16H14N4O4S
メガワット:358.3718
CID:2823620
PubChem ID:329771051

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)-acetamide
    • ST024252
    • Oprea1_271148
    • GTPL5833
    • STK354841
    • 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
    • Q27074329
    • 2-(6-methoxybenzimidazol-2-ylthio)-N-(4-nitrophenyl)acetamide
    • 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
    • 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-n
    • CHEMBL1290578
    • EU-0041064
    • AG-09/1 [benzimidazole derivative]
    • AKOS000830684
    • 356776-32-4
    • CS-0095254
    • DTXSID50397856
    • G13170
    • MS-25628
    • AKOS040758076
    • 2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE
    • AKOS001669353
    • AG-09/1
    • 2-((6-methoxy-1H-benzimidazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide
    • DA-50261
    • AG-09/1 (benzimidazole derivative)
    • AG-09/1, >=98% (HPLC)
    • DTXCID80348715
    • HY-128113
    • GPA77632
    • 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
    • MDL: MFCD02321063
    • インチ: 1S/C16H14N4O4S/c1-24-12-6-7-13-14(8-12)19-16(18-13)25-9-15(21)17-10-2-4-11(5-3-10)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19)
    • InChIKey: LYQDSNOFTIZWAX-UHFFFAOYSA-N
    • ほほえんだ: S(C([H])([H])C(N([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O)C1=NC2C([H])=C([H])C(=C([H])C=2N1[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 358.07357611 g/mol
  • どういたいしつりょう: 358.07357611 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 481
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 138
  • ぶんしりょう: 358.4
  • 疎水性パラメータ計算基準値(XlogP): 3

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide セキュリティ情報

  • 記号: GHS05
  • シグナルワード:Danger
  • 危害声明: H318
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 41
  • セキュリティの説明: 26-39
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P021JCL-50mg
AG-09/1
356776-32-4 99%
50mg
$1124.00 2024-05-04
1PlusChem
1P021JCL-25mg
AG-09/1
356776-32-4 99%
25mg
$780.00 2024-05-04
1PlusChem
1P021JCL-10mg
AG-09/1
356776-32-4 99%
10mg
$437.00 2024-05-04
Ambeed
A1365372-5mg
AG-09/1
356776-32-4 98%
5mg
$200.0 2025-02-27
Ambeed
A1365372-10mg
AG-09/1
356776-32-4 98%
10mg
$350.0 2025-02-27
1PlusChem
1P021JCL-100mg
AG-09/1
356776-32-4 99%
100mg
$1582.00 2024-05-04
Ambeed
A1365372-100mg
AG-09/1
356776-32-4 98%
100mg
$1350.0 2025-02-27
1PlusChem
1P021JCL-5mg
AG-09/1
356776-32-4 99%
5mg
$258.00 2024-05-04
Ambeed
A1365372-25mg
AG-09/1
356776-32-4 98%
25mg
$650.0 2025-02-27

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 関連文献

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamideに関する追加情報

Comprehensive Overview of 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (CAS No. 356776-32-4)

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide, with the CAS number 356776-32-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds known for their diverse biological activities. The presence of a methoxy group and a nitrophenyl moiety in its structure enhances its potential applications in drug discovery and development.

The benzimidazole core of this compound is particularly noteworthy, as it is a common scaffold in many FDA-approved drugs. Researchers are increasingly exploring its derivatives for their antimicrobial, antifungal, and anticancer properties. The sulfanyl linkage in 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide adds to its versatility, making it a candidate for further study in targeted therapies.

In recent years, the demand for novel benzimidazole derivatives has surged, driven by the need for new treatments against drug-resistant pathogens. This compound's unique structural features align with current trends in precision medicine and personalized healthcare. Its potential to modulate specific biological pathways makes it a subject of interest in computational chemistry and molecular docking studies.

From a synthetic chemistry perspective, the preparation of 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves multi-step organic reactions. Key steps include the formation of the benzimidazole ring, followed by the introduction of the sulfanyl group and subsequent acetylation. These processes require careful optimization to achieve high yields and purity, which are critical for its application in high-throughput screening assays.

The compound's physicochemical properties, such as solubility, stability, and bioavailability, are also areas of active research. Understanding these parameters is essential for its potential use in formulation development and drug delivery systems. Recent studies have highlighted its compatibility with various nanocarriers, which could enhance its therapeutic efficacy.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide. The use of catalytic methods and renewable solvents aligns with global efforts to reduce the environmental impact of pharmaceutical manufacturing. This approach not only improves sustainability but also reduces production costs.

The growing interest in artificial intelligence (AI) and machine learning (ML) in drug discovery has further amplified the relevance of this compound. Predictive models are being developed to identify its potential biological targets and mechanisms of action. Such advancements could accelerate its transition from the lab to clinical trials.

In summary, 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (CAS No. 356776-32-4) represents a promising candidate in modern medicinal chemistry. Its multifunctional structure and broad applicability make it a valuable subject for ongoing and future research. As the scientific community continues to unravel its potential, this compound may play a pivotal role in addressing some of the most pressing healthcare challenges of our time.

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Amadis Chemical Company Limited
(CAS:356776-32-4)2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
A1243056
清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/100mg
価格 ($):180/315/585/1215